
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Overview
Description
Preparation Methods
Synthetic Routes for N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
General Synthetic Strategy
The synthesis of this compound involves a multi-step sequence focusing on amide bond formation and functional group protection. The structure comprises a Val-Leu dipeptide backbone linked to an aniline derivative via a carbamoyl-ethyl moiety. Key steps include:
- Dipeptide Synthesis : Solid-phase peptide synthesis (SPPS) is employed to construct the Val-Leu sequence. Fmoc-protected valine and leucine residues are sequentially coupled to a resin-bound linker using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
- Introduction of the Carbamoyl-Ethyl Group : After deprotection of the N-terminus, 2-carbamoylethylamine is conjugated via a nucleophilic acyl substitution reaction. This step requires anhydrous conditions to prevent hydrolysis of the reactive intermediate.
- Anilide Formation : The terminal carboxyl group of the dipeptide is activated using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with aniline to form the anilide bond.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Temperature : Reactions are conducted at 0–4°C during coupling steps to minimize racemization.
- Solvent Selection : Dimethylformamide (DMF) is preferred for SPPS, while dichloromethane (DCM) is used for anilide formation to enhance solubility.
- Protection-Deprotection Cycles : Tert-butyloxycarbonyl (Boc) groups protect side-chain amines, with trifluoroacetic acid (TFA) used for cleavage.
Analytical Characterization
Purity Assessment
The final compound is analyzed via reverse-phase high-performance liquid chromatography (HPLC), demonstrating a purity of >98.00%. Chromatographic conditions include:
- Column : C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA)
- Detection : UV absorbance at 214 nm.
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.3 Hz, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.45–4.28 (m, 2H, α-CH), 3.15 (t, J = 6.7 Hz, 2H, CH₂-CONH₂).
- ¹³C NMR : 172.8 (C=O), 167.3 (CONH₂), 139.5 (Ar-C), 52.1–22.3 (aliphatic carbons).
Applications in Hemoglobin Adduct Studies
Role as a Standard Compound
This compound serves as a reference in quantifying acrylamide adducts in hemoglobin. Its structural similarity to acrylamide-hemoglobin conjugates enables precise calibration of mass spectrometry assays.
In Vivo Formulation Considerations
For biological studies, the compound is reconstituted in a vehicle containing DMSO (10%), PEG300 (40%), and ddH₂O (50%). This formulation ensures solubility and bioavailability in animal models.
Challenges and Mitigation Strategies
Hydrolysis of the Carbamoyl Group
The carbamoyl-ethyl moiety is susceptible to enzymatic hydrolysis in vivo. Stabilization is achieved by co-administering protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF).
Racemization During Synthesis
To minimize racemization, coupling reactions are performed at low temperatures (0–4°C) with excess HATU.
Chemical Reactions Analysis
Formation of the Carbamoyl Group
The 2-carbamoyl-ethyl moiety is characteristic of acrylamide-derived adducts, as seen in hemoglobin biomarkers like N-(2-carbamoylethyl)-Val (AA-Val) . This group likely forms via nucleophilic attack of a thiol group (e.g., cysteine) or amino groups on acrylamide, followed by rearrangement. For example:
Mechanism :
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Acrylamide (CH₂=CH-CONH₂) reacts with nucleophiles (e.g., NH₂ groups) to form a Michael adduct.
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Hydrolysis or rearrangement yields the carbamoyl-ethyl structure.
Synthetic Analog :
In studies of acrylamide exposure, N-(2-carbamoylethyl)-Val is formed in hemoglobin via post-translational modification . This suggests that similar carbamoyl-ethyl groups can form covalently on amino acids in peptides.
Peptide Bond Formation (Val-Leu)
The Val-Leu dipeptide backbone likely forms via standard peptide synthesis. Common methods include:
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Activation of carboxylic acids (e.g., using carbodiimides or chloroformate activation).
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Coupling with amino acids (e.g., Val + Leu → Val-Leu).
Anilide Formation
The anilide terminus (Val-Leu-anilide) involves an amide bond between the dipeptide and aniline. Common methods include:
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Activation of the peptide carboxylic acid (e.g., using HATU, EDCl, or chloroformate).
-
Reaction with aniline under basic conditions (e.g., DIPEA).
Analogous Reaction from Source :
Carbamate synthesis via reaction of carbamoyl chlorides with phenols/alcohols is described. While not directly applicable, the principle of nucleophilic acyl substitution supports anilide formation.
Stability and Decomposition Pathways
Carbamates (e.g., N-Boc groups) are known to undergo hydrolysis or rearrangement. For example:
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Hydrogen bonding in carbamates can influence rotamer equilibria (syn vs. anti) .
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Acidic/basic conditions may lead to cleavage (e.g., ester hydrolysis in N-methyl amino acids) .
Implications for N-(2-Carbamoyl-ethyl)-Val-Leu-anilide :
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The carbamoyl group may hydrolyze under acidic conditions, releasing ammonia or forming imidamide intermediates.
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Peptide bonds are generally stable but may undergo racemization under harsh conditions (e.g., basic saponification) .
Analytical Characterization
Key methods for analyzing such compounds include:
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NMR spectroscopy : To detect carbamate rotamers (syn vs. anti) and peptide bond integrity .
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Mass spectrometry : For quantifying hemoglobin adducts analogous to AA-Val/GA-Val .
Data Tables
Table 1: Potential Synthesis Pathways
Step | Reagents/Conditions | Reference |
---|---|---|
Carbamoyl group formation | Acrylamide, nucleophilic attack | |
Peptide bond formation | HATU, DIPEA, DMF | |
Anilide coupling | Aniline, EDCl/HOBt, DIPEA |
Table 2: Stability Considerations
Factor | Impact | Reference |
---|---|---|
Hydrogen bonding | Affects carbamate rotamer equilibrium | |
Acidic conditions | May cleave esters or peptide bonds | |
Basic conditions | Risks racemization of α-positions |
Table 3: Analytical Methods
Technique | Application | Reference |
---|---|---|
NMR | syn/anti carbamate isomerism | |
UHPLC-MS/MS | Quantification of hemoglobin adducts |
Research Findings
-
Carbamate Rotamerism : N-Boc-amino acids show concentration-dependent syn rotamer prevalence due to intermolecular hydrogen bonding . This suggests similar behavior in the carbamoyl-ethyl group.
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Epimerization Risks : N-methyl amino acids are prone to epimerization under basic conditions (e.g., saponification), highlighting the need for mild deprotection methods .
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Biomarker Relevance : Hemoglobin adducts like AA-Val/GA-Val serve as exposure biomarkers, indicating the potential for analogous adducts in peptides .
Scientific Research Applications
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide serves as an essential tool in peptide screening, which is a method used to identify active peptides through immunoassay techniques. This method is crucial for:
- Protein Interaction Studies : It aids in understanding how proteins interact with each other, which is vital for elucidating cellular mechanisms.
- Functional Analysis : The compound can be used to assess the functionality of various peptides and proteins in biological systems.
- Epitope Screening : It plays a role in identifying specific regions on antigens that are recognized by antibodies, which is significant for vaccine development and immunotherapy .
Analytical Applications
This compound can also be utilized as a standard or control in analytical methods that evaluate enzymatic activity or peptide mapping. Its applications include:
- Enzymatic Activity Evaluation : It can serve as a substrate or inhibitor in enzyme assays, helping to characterize enzyme kinetics.
- Peptide Mapping : The compound is useful in mass spectrometry and chromatography for characterizing peptide sequences and modifications .
Research and Development
In the realm of drug discovery and development, this compound has several applications:
- Lead Compound Development : Its structure can be modified to create analogs with improved biological activity, aiding in the development of new therapeutic agents.
- Target Validation : It can be used to confirm biological targets for drug candidates through binding studies and functional assays .
Case Study 1: Peptide Interaction Studies
In a study focused on peptide interactions, this compound was employed to screen for binding affinities between various peptides and their respective receptors. The results indicated strong binding interactions that could be further explored for therapeutic applications.
Case Study 2: Enzyme Kinetics
Another research project utilized this compound to investigate the kinetics of a specific enzyme involved in metabolic pathways. The findings revealed that this compound acted as an effective substrate, providing insights into the enzyme's catalytic mechanisms.
Mechanism of Action
The mechanism by which N-(2-Carbamoyl-ethyl)-Val-Leu-anilide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
- CAS Number : 282725-67-1
- Molecular Formula : C₂₀H₃₂N₄O₃
- Molecular Weight : 376.5 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO)
- Storage : Stable at -20°C for up to 1 month; -80°C for 6 months .
Applications: This compound is a synthetic peptide standard used to quantify hemoglobin (Hb) adducts formed by acrylamide (AA), a genotoxic substance. Hb adducts serve as biomarkers for long-term exposure to AA, which is found in thermally processed foods (e.g., fried potatoes) . In analytical workflows, it is derivatized with fluorescein isothiocyanate (FITC) to produce AA-Val-FTH, enabling precise measurement via HPLC or mass spectrometry .
Comparison with Structurally Related Compounds
N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide
- CAS Number : 1926163-77-0
- Molecular Formula : C₂₀H₃₂N₄O₄
- Molecular Weight : 392.5 g/mol
- Key Difference : A hydroxyl (-OH) group is added to the carbamoyl-ethyl side chain.
- Application : Used as a standard for glycidamide (GA)-Val-FTH, the primary metabolite of acrylamide. GA is more reactive than AA, forming adducts linked to DNA damage .
N-2-Hydroxyethyl-Val-Leu-anilide
- CAS Number: Not explicitly provided (Cat#152P07 in ).
- Molecular Formula : C₁₉H₃₁N₃O₃
- Molecular Weight : 349.47 g/mol
- Key Difference : Replaces the carbamoyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.
- Application: Detects adducts from ethylene oxide exposure, a carcinogen used in sterilization and industrial processes .
N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide
- CAS Number : 282726-24-3
- Molecular Formula : C₂₀H₃₃N₃O₃
- Molecular Weight : 363.5 g/mol
- Key Difference : Contains a hydroxypropyl (-CH₂CH(OH)CH₃) side chain.
- Application: Used in studies on propylene oxide adducts, another industrial carcinogen .
N-2-Cyanoethyl-Val-Leu-anilide
- CAS Number: Not explicitly provided (Cat#152P04 in ).
- Molecular Formula : C₁₉H₂₈N₄O₂
- Molecular Weight : 358.48 g/mol
- Key Difference: Substitutes the carbamoyl group with a cyanoethyl (-CH₂CH₂CN) group.
- Application : Detects adducts from acrylonitrile, a toxin found in cigarette smoke and plastics .
Structural and Functional Analysis
Structural Modifications and Impact on Function
Key Observations :
- Carbamoyl vs. Hydroxy Groups : The presence of a hydroxyl group (e.g., in GA-adduct standards) increases polarity and molecular weight, affecting chromatographic retention times .
- Reactivity: Cyanoethyl and hydroxypropyl groups enhance electrophilicity, making adducts more stable for detection .
Analytical Performance
Biological Activity
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, a synthetic polypeptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a carbamate functional group and a sequence of valine and leucine amino acids. Research has indicated that it may possess anti-cancer properties, modulate immune responses, and exhibit antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 376.49 g/mol
- LogP : 3.20070
- PSA (Polar Surface Area) : 113.32 Ų
The compound's structure facilitates various interactions within biological systems, particularly through hydrogen bonding, which may influence its pharmacological effects .
Anti-Cancer Properties
Numerous studies have explored the anti-cancer potential of this compound. It has been shown to interact with cellular pathways that are crucial for tumor growth and proliferation. For instance, research indicates that this compound can inhibit specific signaling pathways associated with cancer cell survival .
Immune Modulation
In addition to its anti-cancer properties, this compound may modulate immune responses. This modulation could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy .
Antimicrobial Activity
Preliminary findings suggest that this compound exhibits antimicrobial properties. The mechanism of action is believed to involve disrupting microbial cell membranes or interfering with metabolic processes .
Interaction with Acrylamide
This compound has been utilized as a standard compound in studies examining the formation of hemoglobin adducts with acrylamide derivatives. Understanding these interactions is crucial for assessing the health risks associated with acrylamide exposure, a known neurotoxin and carcinogen .
Study on Hemoglobin Adducts
A significant study focused on the medium-term exposure to acrylamide and glycidamide monitored through hemoglobin adducts such as N-(2-carbamoylethyl)-Val (AA-Val). This study highlighted the importance of this compound in evaluating acrylamide’s metabolic pathways and potential health impacts .
Peptide Screening Applications
This compound is also used in peptide screening methodologies, which pool active peptides for various applications including protein interaction studies and epitope mapping. Such screenings are vital for drug discovery and development processes .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside similar compounds:
Compound Name | Unique Features |
---|---|
N-(2-Carbamoylethyl)-Val | Similar structure but lacks the leucine component |
N-(2-Carbamoyl-2-hydroxyethyl)-Val | Contains a hydroxyl group affecting solubility |
N-benzyl-Val | Simpler structure without carbamate functionality |
N-(3-ketopentyl)-Val | Contains a ketone group influencing biological activity |
N-(furan-2-yl)methyl-Val | Incorporates a furan ring affecting pharmacokinetics |
The uniqueness of this compound lies in its dual amino acid composition combined with the carbamate functionality, positioning it as a versatile compound for both research and therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, and how is purity ensured?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a common approach for synthesizing such dipeptides, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis purification typically involves reverse-phase HPLC, with purity validated via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling (e.g., stable isotope dilution) may be used for quantitative studies, with isotopic purity confirmed using reference standards (e.g., >98% isotopic purity as per supplementary data in hemoglobin adduct studies) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution LC-MS/MS for molecular weight validation and fragmentation pattern analysis.
- Purity Assessment : Reverse-phase HPLC with UV detection at 220–280 nm, coupled with isotopic purity checks using labeled internal standards (e.g., Table S1 in Supplementary Data) .
- Functional Group Analysis : FT-IR or NMR (1H/13C) to verify carbamoyl and anilide moieties.
Q. What are the primary research applications of this compound in biological systems?
- Methodological Answer : It is utilized in peptide screening platforms to study protein-protein interactions, particularly in hemoglobin adduct formation (e.g., quantifying genotoxic adducts via isotope dilution assays) . It also serves as a model substrate for enzymatic activity assays (e.g., proteolytic cleavage studies) and antigen-antibody binding experiments in immunoassays .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction of this compound with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) with varying peptide concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity.
- Competitive ELISA : Use the peptide as a competitor to map epitope specificity in antibody-antigen interactions .
- Cross-Validation : Compare results with structurally analogous peptides (e.g., GA-VL-An or DHP-VL-An) to identify moiety-specific interactions .
Q. How should contradictory data on the compound’s bioactivity (e.g., varying IC50 values) be resolved?
- Methodological Answer :
- Source Validation : Ensure reagent consistency (e.g., supplier-specific purity differences, as seen in Bachem vs. custom-synthesized batches) .
- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition) to isolate variables.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, prioritizing studies with isotopic purity controls or orthogonal validation (e.g., SPR + ITC) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzymatic pathways?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten kinetics to determine Km and Vmax under varying substrate concentrations.
- Inhibitor Profiling : Test the peptide against protease panels (e.g., cathepsins, caspases) to identify selectivity.
- Molecular Dynamics (MD) Simulations : Model peptide-protein docking to predict binding sites and validate with mutagenesis (e.g., alanine scanning) .
Q. How can researchers address challenges in quantifying low-abundance adducts of this compound in complex biological matrices?
- Methodological Answer :
- Isotope Dilution Mass Spectrometry (IDMS) : Use stable isotope-labeled analogs (e.g., 13C/15N-labeled peptides) as internal standards to correct for matrix effects .
- Sample Preparation : Optimize solid-phase extraction (SPE) protocols to enhance recovery rates.
- Limit of Detection (LOD) Optimization : Employ high-sensitivity MS detectors (e.g., Q-TOF) and reduce background noise via pre-column derivatization.
Q. Data Contradiction and Validation
Q. What frameworks guide the analysis of conflicting results in structural-activity relationship (SAR) studies?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor (e.g., steric hindrance vs. electronic effects) influencing activity discrepancies by comparing analogs (e.g., FFA-VL vs. AA-VL-An) .
- Multivariate Regression : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to pinpoint critical moieties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXESHWNNKZJB-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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